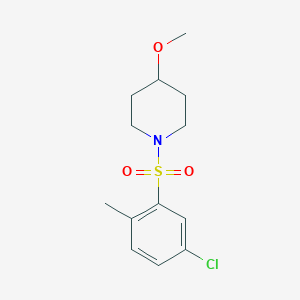

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

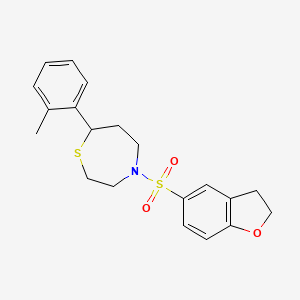

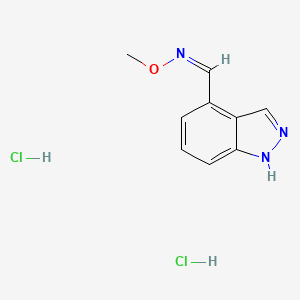

The compound “1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine” is a chemical compound with the molecular formula C12H17ClN2O2S . It is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Scientific Research Applications

Design and Pharmacological Evaluation of Piperidin-4-yl Amino Aryl Sulfonamides

Researchers have explored aryl sulfonamide series for their potential as 5-HT6 receptor antagonists, leading to the discovery of compounds with significant pharmacokinetic properties and cognitive enhancement effects in animal models. This research underscores the efforts to overcome challenges such as lack of brain penetration and P-glycoprotein liability, resulting in the development of novel, potent, and selectively brain-penetrant compounds with no hERG liability, showing activity in cognitive models and brain microdialysis studies at lower doses (Nirogi et al., 2012).

Synthesis of Enantiomerically Pure α- and β-amino Acid Derivatives

The study describes a novel synthesis approach for optically active sulfinylaziridines, leading to the creation of enantiomerically pure β,β-disubstituted β-amino acid derivatives and quaternary phenylalanine and aspartic acid derivatives. This research contributes to the field by offering a method to achieve stereochemical control in synthesizing complex amino acid derivatives (Satoh & Fukuda, 2003).

Syntheses of Haptens for Antibody Production to Organophosphate Pesticides

This paper highlights the synthesis of generic heterobifunctional reagents used to prepare organophosphate, thiophosphate, and dithiophosphate haptens. These haptens, containing a functional carboxyl group, facilitate conjugation to proteins, enabling the creation of antigens for preparing polyclonal sera against a broad range of organophosphate pesticides. Such research plays a critical role in developing diagnostic and therapeutic antibodies for environmental and health applications (ten Hoeve et al., 1997).

Novel Sulfonated Thin-Film Composite Nanofiltration Membranes

The development of novel sulfonated aromatic diamine monomers and their application in creating thin-film composite (TFC) nanofiltration (NF) membranes is discussed. These membranes exhibit improved water flux and selectivity for dye treatment, demonstrating the potential for enhancing water purification technologies. The introduction of sulfonic acid groups significantly impacts water permeation and dye rejection during the NF separation process (Liu et al., 2012).

Transformation Mechanism of Benzophenone-4 in Chlorine Disinfection

This research explores the transformation mechanism of Benzophenone-4 (BP-4), a UV-filter showing potential to invade water treatment systems, in chlorine disinfection. The study identifies new products from free chlorine-promoted BP-4 disinfection and investigates their transformation routes, including chlorine substitution, Baeyer-Villiger-Type oxidation, and desulfonation. Understanding these pathways is essential for assessing the environmental impact and safety of UV-filters in treated waters (Xiao et al., 2013).

properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)sulfonyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-10-3-4-11(14)9-13(10)19(16,17)15-7-5-12(18-2)6-8-15/h3-4,9,12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDPHDRYSFRVDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2680527.png)

![[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B2680531.png)

![1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2680537.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2680547.png)

![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)